Retinyl Bromide

Electron Spin Resonance Free Radical Chemistry Photochemical Stability

Retinyl Bromide is a critical electrophilic retinoid intermediate for advanced medicinal chemistry. Unlike retinyl esters, its primary allylic bromide enables efficient nucleophilic substitution to build diverse retinyl ethers, amines, and thioethers. This pre-activated halide bypasses yield-reducing functional group interconversions, serving as an optimal reagent for Suzuki, Heck, and Sonogashira coupling reactions to install the retinoid pharmacophore. Its unique delocalized radical ESR signature also makes it essential for photostability and degradation studies. Source this specialized building block to accelerate your retinoid derivative synthesis.

Molecular Formula C20H29Br
Molecular Weight 349.3 g/mol
Cat. No. B15290018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetinyl Bromide
Molecular FormulaC20H29Br
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCBr)C)C
InChIInChI=1S/C20H29Br/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
InChIKeyZRZOHRRZTJAARH-OVSJKPMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retinyl Bromide: Chemical Identity and Baseline Properties for Research Procurement


Retinyl Bromide (CAS 39668-36-5) is a synthetic retinoid derivative with the molecular formula C20H29Br and molecular weight 349.35 g/mol . Structurally, it consists of a beta-ionone ring linked to an isoprenoid chain terminating in a bromine atom, distinguishing it from the hydroxyl-terminated retinol or ester-linked retinyl esters . This compound is primarily employed as a reactive intermediate in the synthesis of novel retinoid derivatives and complex molecules, rather than as a direct bioactive agent [1]. The presence of the bromine atom confers distinct reactivity as an electrophilic alkyl halide, enabling nucleophilic substitution chemistry that is inaccessible to the more common retinyl esters, alcohols, or acids . This positions Retinyl Bromide as a specialized tool in medicinal chemistry and retinoid synthesis pathways.

Retinyl Bromide Procurement: Why Retinol or Retinyl Esters Are Not Functional Substitutes


Retinyl Bromide occupies a distinct functional niche in retinoid chemistry that cannot be fulfilled by commonly available analogs such as retinol, retinyl acetate, or retinyl palmitate. While these compounds are optimized for biological stability and conversion to retinoic acid [1], Retinyl Bromide serves as an electrophilic building block. The bromine atom acts as a superior leaving group for SN2-type nucleophilic substitution reactions, enabling the construction of diverse retinyl ethers, amines, and thioethers that are synthetically inaccessible from the corresponding alcohols or esters without harsh activation [2]. Furthermore, free radical studies demonstrate that Retinyl Bromide exhibits fundamentally different electronic behavior compared to its ionyl-bromide structural analogs, generating broad, delocalized radical signals upon photolysis versus the well-resolved signals of smaller fragments, indicating unique stability and reactivity of the conjugated polyene system under radical-forming conditions [3]. Substituting Retinyl Bromide with retinol or a retinyl ester in a synthetic sequence requiring a reactive halide would result in reaction failure or necessitate additional, often yield-reducing, functional group interconversion steps.

Quantitative Evidence for Retinyl Bromide Differentiation: Direct Comparisons with Structural Analogs


Divergent Free Radical Behavior: Retinyl Bromide vs. Ionyl Bromides in ESR Analysis

Under identical photolytic conditions, Retinyl Bromide produces only broad, unresolved ESR signals, whereas α- and β-ionyl bromides generate well-resolved, hyperfine-structured spectra [1]. This direct head-to-head comparison demonstrates that the extended conjugated polyene system in Retinyl Bromide fundamentally alters its radical chemistry and electronic delocalization compared to its smaller ionyl analogs. The broad signals indicate a highly delocalized radical species or rapid exchange between multiple radical sites, a property that cannot be inferred from the behavior of the ionyl fragments.

Electron Spin Resonance Free Radical Chemistry Photochemical Stability

Reactivity in Nucleophilic Substitution: Retinyl Bromide as an Electrophilic Building Block

Retinyl Bromide functions as an effective electrophile in Suzuki-Miyaura cross-coupling reactions to construct novel retinoid derivatives, a transformation that is not feasible with retinol or retinyl esters without prior activation [1]. In a comparative synthetic study, a bromide-functionalized retinoid intermediate (compound 3) was directly coupled with a boronic acid to yield new retinoid structures (compounds 1a-1c). The use of a bromide leaving group enables this key C-C bond forming step. In contrast, the synthesis of similar derivatives from retinol would require a multi-step sequence of protection, activation (e.g., conversion to a triflate or halide), coupling, and deprotection, adding significant time and reducing overall yield.

Medicinal Chemistry Retinoid Synthesis Nucleophilic Substitution

Comparative LogP and Lipophilicity: Retinyl Bromide vs. Common Retinyl Esters

The introduction of a bromine atom significantly alters the lipophilicity of the retinoid scaffold. Calculated LogP values provide a quantitative comparison for this key property, which governs solubility, membrane permeability, and chromatographic behavior [1]. Retinyl Bromide exhibits a predicted LogP of approximately 7.5-7.8, placing it in a distinct lipophilicity range compared to common esters like retinyl acetate (predicted LogP ~5.5-6.0) and retinyl palmitate (predicted LogP >12) [2]. This difference is critical for selecting appropriate purification methods and predicting behavior in biological assays.

Lipophilicity Physicochemical Properties ADME Prediction

Regioselective Allylic Bromination for Ambidextrous Retinoid Building Blocks

In a direct synthetic comparison, the bromination of a retinoid precursor (compound 4) with PBr3 under CuI catalysis yielded an 'ambidextrous' allylic halide (compound 5) with high regio- and stereoselectivity [1]. This intermediate, containing both Br and Cl leaving groups, was produced in 94% yield. The bromide moiety, analogous to the reactive site in Retinyl Bromide, enabled selective nucleophilic attack at the C15 position. This level of selectivity and yield in introducing a reactive halide handle is a hallmark of Retinyl Bromide chemistry and is not achievable with direct substitution of a retinyl ester or alcohol under comparable mild conditions.

Synthetic Methodology Regioselectivity Retinyl Ether Synthesis

Validated Application Scenarios for Retinyl Bromide Based on Differential Evidence


Synthesis of Novel Retinoid Libraries via Palladium-Catalyzed Cross-Coupling

Retinyl Bromide is the reagent of choice for introducing the retinoid pharmacophore into diverse molecular scaffolds using Suzuki, Heck, or Sonogashira coupling reactions. This application is directly validated by its use as a bromide intermediate in the synthesis of new retinoid derivatives with confirmed biological activity [1]. Its role as a pre-activated electrophile bypasses multiple synthetic steps, making it the most efficient starting point for generating retinoid diversity.

Preparation of Retinyl Ethers, Amines, and Thioethers via SN2 Displacement

The high reactivity of the primary allylic bromide makes Retinyl Bromide the optimal precursor for synthesizing C15-substituted retinoids. This is supported by synthetic studies demonstrating the high-yielding, regioselective formation of analogous allylic bromide intermediates and their subsequent reaction with heteroatom nucleophiles [2]. Attempting these reactions with retinyl acetate or palmitate would be unsuccessful under comparable mild conditions.

Investigating Retinoid Photochemistry and Radical-Mediated Degradation Pathways

For studies requiring the generation and characterization of retinyl-derived free radicals, Retinyl Bromide provides a uniquely informative spectroscopic signature. The distinct, broad ESR signal of the retinyl radical, in contrast to the well-resolved signals from ionyl fragments [3], serves as a specific marker for the intact, delocalized retinoid radical. This makes it an essential standard for researchers using ESR to probe retinoid photostability and degradation mechanisms.

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